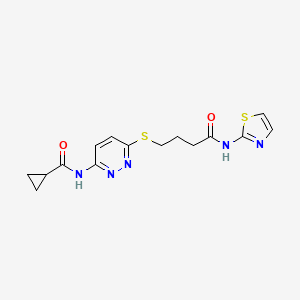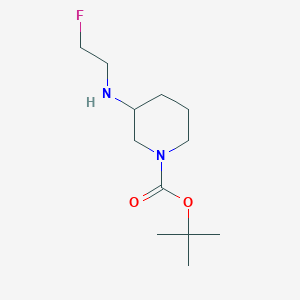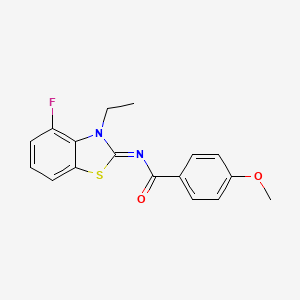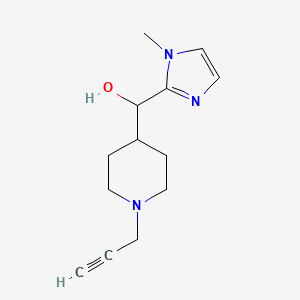
N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are known to have diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and industrial applications .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with a pyridazine ring and a cyclopropane ring . The exact structure would depend on the specific arrangement and connectivity of these rings.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole and pyridazine rings. These heterocyclic rings can participate in various chemical reactions. For example, the thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The exact physical and chemical properties of this specific compound would depend on the other functional groups present in the molecule.Aplicaciones Científicas De Investigación
Inhibition of Photosynthetic Electron Transport
- Context : Pyrazole derivatives, including those similar in structure to N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide, have been studied for their ability to inhibit photosynthetic electron transport.
- Research Findings : Certain pyrazole derivatives exhibit inhibitory properties comparable to commercial herbicides like diuron, lenacil, and hexazinone. This suggests potential applications in agricultural chemistry and herbicide development (Vicentini et al., 2005).
Antimicrobial and Anti-Inflammatory Activities
- Context : Pyrazolo[3,4-d]pyridazines, structurally related to the compound , have demonstrated significant antimicrobial, anti-inflammatory, and analgesic activities.
- Research Findings : These compounds showed effectiveness against both gram-positive and gram-negative bacteria, suggesting their utility in developing new antimicrobial agents (Zaki, Sayed, & Elroby, 2016).
Aldehyde Oxidase (AO) Metabolism Reduction Strategies
- Context : Compounds including imidazo[1,2-a]pyrimidines, which are chemically related to the compound , have been studied for their metabolism by aldehyde oxidase (AO).
- Research Findings : Modifying the heterocycle or blocking the reactive site were effective strategies to reduce AO-mediated oxidation. This is relevant for drug discovery programs focusing on reducing unwanted metabolism (Linton et al., 2011).
Synthesis and Photophysical Properties of Fluorescent Compounds
- Context : The synthesis of fluorescent compounds using methods that can potentially involve this compound-related structures has been explored.
- Research Findings : These methods provide an efficient pathway to synthesize compounds with unique fluorescent properties, useful in material science and biological imaging applications (Shibahara et al., 2006).
Antiviral Drug Discovery
- Context : Compounds including pyridine derivatives, related to the compound in focus, have been part of antiviral drug discovery research.
- Research Findings : These compounds show promise in the development of new antiviral drugs, offering potential treatment options for various viral infections (De Clercq, 2009).
Mecanismo De Acción
Target of Action
The primary targets of N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide Compounds with a thiazole ring have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The specific mode of action of This compound Thiazole derivatives have been shown to have diverse biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
The exact biochemical pathways affected by This compound Thiazole derivatives have been associated with a wide range of biological activities, indicating that they may influence various biochemical pathways .
Result of Action
The molecular and cellular effects of This compound Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[6-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S2/c21-12(18-15-16-7-9-24-15)2-1-8-23-13-6-5-11(19-20-13)17-14(22)10-3-4-10/h5-7,9-10H,1-4,8H2,(H,16,18,21)(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYLWBGYPHXUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)ethanone](/img/structure/B2689797.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2689798.png)
![4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide](/img/structure/B2689800.png)





![4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2689808.png)


![Ethyl 5-((3,5-dimethoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2689816.png)